Cas no 21414-53-9 (Palustradienol)

Palustradienol structure
Nome del prodotto:Palustradienol
Palustradienol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenanthrenemethanol,1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)-
- Abieta-8,13-dien-18-ol
- (1-Pyrimidin-4-yl-piperidin-4-yl)-carbamic acid tert-butyl ester
- [1-(Pyrimidin-4-yl)piperidin-4-yl]carbamicacid tert-butyl ester
- AG-G-12852
- Carbamic acid,[1-(4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- CTK5B0296
- KB-205276
- SureCN2273767
- palustradienol
- Palustrinol
- C18219
- Q27155482
- (1R-(1alpha,4Abeta,10aalpha))-1,2,3,4,4a,5,6,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- (1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl)methanol
- 21414-53-9
- CHEBI:81594
- EINECS 244-378-7
- Palustradien-18-ol
- DTXSID90943977
- PMRGRURZTGRVDP-UHFFFAOYSA-N
- 1-Phenanthrenemethanol, 1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
- 1-Phenanthrenemethanol, 1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
- NS00049151
- ((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,5,6,9,10,10a-decahydrophenanthren-1-yl)methanol
- Palustrol-pinus
- Palustradienol
-
- Inchi: 1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1
- Chiave InChI: PMRGRURZTGRVDP-SLFFLAALSA-N
- Sorrisi: OC[C@]1(C)CCC[C@]2(C)C3CCC(C(C)C)=CC=3CC[C@H]21
Proprietà calcolate
- Massa esatta: 288.245315640g/mol
- Massa monoisotopica: 288.245315640g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 484
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 20.2
Palustradienol Letteratura correlata
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
21414-53-9 (Palustradienol) Prodotti correlati
- 902298-75-3(6-fluoro-3-(4-methylbenzenesulfonyl)-1-(2-methylphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1159816-66-6(2-(3-Fluorophenyl)-1,3-thiazol-4-ol)
- 1804486-52-9(3-Amino-2-cyano-5-(difluoromethyl)pyridine-6-sulfonamide)
- 2171625-35-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-2-methylpropanoic acid)
- 944906-64-3(1-{imidazo1,2-apyrimidin-3-yl}methanamine)
- 2171924-86-8(5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidopyridine-3-carboxylic acid)
- 1798463-99-6(N-(4-Fluorophenyl)-N′-[2-(2-furanyl)-2-methoxyethyl]urea)
- 2138806-97-8(1-(1H-pyrazol-4-yl)hepta-4,6-dien-1-ol)
- 174456-80-5(rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)
- 252199-44-3(N-methoxy-N,3,5-trimethylbenzamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
